Product packaging for 1-(Methylphosphanyl)-1-phenylmethanimine(Cat. No.:CAS No. 89996-87-2)

1-(Methylphosphanyl)-1-phenylmethanimine

Cat. No.: B14390031
CAS No.: 89996-87-2
M. Wt: 151.15 g/mol
InChI Key: AWFVZOGWPSZFCG-UHFFFAOYSA-N
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Description

1-(Methylphosphanyl)-1-phenylmethanimine is a specialized organophosphorus reagent incorporating both an imine and a phosphanyl group, making it a candidate for novel reaction pathways in synthetic chemistry. This compound is structurally related to N-alkylated phenylmethanimines, a class of molecules known to act as nucleophiles in research settings . Its potential research value lies in its application as a precursor or intermediate in the development of new ligands for catalysis, particularly in reactions where the phosphorus atom can coordinate to metal centers. The presence of the imine functional group also suggests potential use in the synthesis of nitrogen- and phosphorus-containing heterocycles. The mechanism of action for this reagent would be highly dependent on the specific reaction conditions; it could participate as a nucleophile at the phosphorus site or the nitrogen site, or the imine could undergo addition reactions. Researchers are encouraged to explore its utility in constructing novel molecular architectures that are inaccessible through more traditional reagents. This product is intended for use by qualified laboratory and research professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, including the use of personal protective equipment and handling under an inert atmosphere if required, must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10NP B14390031 1-(Methylphosphanyl)-1-phenylmethanimine CAS No. 89996-87-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89996-87-2

Molecular Formula

C8H10NP

Molecular Weight

151.15 g/mol

IUPAC Name

methylphosphanyl(phenyl)methanimine

InChI

InChI=1S/C8H10NP/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9-10H,1H3

InChI Key

AWFVZOGWPSZFCG-UHFFFAOYSA-N

Canonical SMILES

CPC(=N)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1 Methylphosphanyl 1 Phenylmethanimine and Analogues

Precursor Synthesis Strategies for Imine Scaffolds

The foundational step in synthesizing many complex imines is the creation of the basic carbon-nitrogen double bond scaffold. The most prevalent and direct method for this is the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or ketone. chempedia.infobeilstein-journals.org This reaction is generally reversible and often catalyzed by acid, with the removal of water driving the equilibrium toward the imine product. organic-chemistry.org

For a target molecule like 1-phenylmethanimine, the precursor imine is typically formed from benzaldehyde (B42025) and a suitable primary amine. organic-chemistry.orgredalyc.org The choice of amine can vary, influencing the stability and reactivity of the resulting imine. Pyrrolidine, for instance, has been used as an organocatalyst to facilitate the efficient synthesis of various aldimines, including N-alkyl, N-aryl, and N-phosphinoyl imines, from aldehydes under mild, metal-free conditions. organic-chemistry.org

An alternative strategy involves synthesizing precursors that already contain a phosphorus moiety. For example, ketoesters can be reacted with a phosphinylamide to generate N-phosphinyl α-imino esters. beilstein-journals.org While this approach yields an N-phosphinyl product rather than a C-phosphanyl one, it highlights the strategy of using phosphorus-containing starting materials to build the imine framework.

Below is a data table illustrating common condensation reactions for forming the basic phenylmethanimine (B108103) scaffold.

Aldehyde/KetoneAmineCatalyst/ConditionsProductYield
BenzaldehydeAnilineAcetic acid (cat.), Ethanol, RTN-BenzylideneanilineExcellent
Benzaldehyde2-MethylanilineAcetic acid (cat.), Ethanol, RTN-Benzylidene-2-methylanilineExcellent
Benzaldehyde3-FluoroanilineAcetic acid (cat.), Ethanol, RTN-Benzylidene-3-fluoroanilineExcellent
Aromatic AldehydesAqueous AmmoniaMild, Three-component reactionAldiminesVery Good

Data compiled from literature examples describing general imine synthesis. organic-chemistry.orgtandfonline.com

Introduction of Phosphanyl Moieties via Established Organophosphorus Routes

With the imine scaffold established, or by using a different precursor entirely, the phosphanyl group is introduced. For C-phosphanyl imines, the phosphorus atom must be bonded to the imine carbon. Several organophosphorus reactions enable this transformation.

Hydrophosphonylation of Pre-formed Imines (Aza-Pudovik Reaction): One of the most significant methods for forming a C-P bond at the imine carbon is the nucleophilic addition of a phosphorus compound across the C=N double bond. nih.gov This reaction, often called the aza-Pudovik reaction, typically involves the addition of a dialkyl phosphite (B83602) or a similar P-H containing species to an imine. tandfonline.comnih.gov The reaction is versatile and can be catalyzed by Lewis acids (e.g., InCl₃, TaCl₅-SiO₂) or Brønsted acids. tandfonline.com This approach directly yields α-aminophosphonates, which are analogues of the target compound. The use of chlorotrimethylsilane (B32843) (TMSCl) with triethylphosphite has been shown to be a high-yielding method for this conversion. tandfonline.com

Multicomponent Reactions: A powerful, one-pot approach involves the reaction of an imine, a phosphorus source, and a third component. For instance, α-aminophosphonates have been synthesized in good yields through a transition-metal-free, multicomponent reaction of an imine, a dialkyl phosphite, and an in-situ generated aryne. organic-chemistry.orgnih.govacs.org Mechanistic studies suggest the reaction proceeds via nucleophilic addition of the imine to the aryne, followed by proton abstraction from the phosphite and subsequent addition of the phosphite anion to the iminium carbon. acs.org

Hydrophosphorylation of Nitriles: An alternative route that bypasses the imine precursor is the direct hydrophosphorylation of nitriles. Benzonitrile, the nitrile analogue of the desired phenylmethanimine core, can undergo double hydrophosphorylation with diphenylphosphane oxide using alkali metal catalysts to form N-phosphorylated α-aminophosphine oxides. researchgate.net While this yields a more oxidized phosphorus center and a different substitution pattern, it represents a valid strategy for constructing the C-P bond from a nitrile starting material.

The following table summarizes key routes for introducing phosphorus at the alpha-carbon of an imine or its precursor.

Starting MaterialPhosphorus ReagentKey MethodProduct Class
Imine (e.g., N-benzylideneaniline)Dialkyl PhosphiteAza-Pudovik Reactionα-Aminophosphonate
Imine + Aryne PrecursorDialkyl PhosphiteMulticomponent Phosphonylationα-Aminophosphonate
BenzonitrileDiphenylphosphane OxideDouble HydrophosphorylationN-Phosphoryl-α-aminophosphine oxide

Optimization of Reaction Conditions and Isolation Techniques for P,N-Imines

The successful synthesis of P,C-imines relies heavily on the careful optimization of reaction parameters to maximize yield and selectivity while ensuring the stability of the final product.

Reaction Conditions:

Catalyst: The choice of catalyst is critical for hydrophosphonylation reactions. Lewis acids are commonly employed to activate the imine toward nucleophilic attack. redalyc.orgtandfonline.com In some cases, highly enantioselective transformations can be achieved using chiral Lewis acid catalysts, such as tethered bis(8-quinolinato) aluminum complexes, even at low catalyst loadings (0.5–1 mol%). organic-chemistry.orgresearchgate.net

Solvent: The reaction medium significantly impacts reaction efficiency. Nonpolar solvents like hexanes or toluene (B28343) have proven effective in certain catalytic Pudovik reactions. organic-chemistry.orgnih.gov For other transformations, polar aprotic solvents may be preferred.

Temperature: Reaction temperatures can range from -78 °C, particularly for reactions involving highly reactive organometallic or enolate intermediates, to room temperature or elevated temperatures depending on the specific pathway. nih.gov

Reagents: The nature of the phosphorus reagent is a key variable. For instance, in catalytic enantioselective Pudovik reactions, bis(2,2,2-trifluoroethyl) phosphite was found to significantly enhance performance. organic-chemistry.org

The table below shows an example of condition optimization for a catalytic Pudovik reaction.

ParameterVariationOutcome
Catalyst Loading 5 mol% vs. 1 mol%1 mol% loading sufficient for high yield and enantioselectivity. organic-chemistry.org
Solvent Toluene vs. CH₂Cl₂ vs. HexanesHexanes provided the highest enantioselectivity. organic-chemistry.org
Temperature Room Temperature vs. 0 °CRoom temperature was optimal for reaction rate and efficiency.
Phosphorus Reagent Diethyl Phosphite vs. Bis(2,2,2-trifluoroethyl) phosphiteBis(2,2,2-trifluoroethyl) phosphite gave superior results. organic-chemistry.org

Isolation Techniques: The purification of phosphanyl-imines requires consideration of their potential sensitivity. Chiral N-phosphinyl imines have been noted for their high stability at room temperature under inert gas protection. nih.gov Standard laboratory techniques such as filtration, recrystallization, and flash column chromatography are commonly used for purification. beilstein-journals.org For some N-phosphinyl products, purification can be simplified to washing the crude solid with solvents like ethyl acetate (B1210297) and hexane, a process termed "Group-Assistant-Purification" chemistry. nih.gov Given the potential for oxidation of P(III) phosphanyl compounds, all isolation and handling procedures are best performed under an inert atmosphere (e.g., nitrogen or argon).

Reactivity Profiles and Mechanistic Investigations of 1 Methylphosphanyl 1 Phenylmethanimine Complexes

Reactivity of the Imine C=N Moiety within Coordination Complexes

The carbon-nitrogen double bond in imines possesses a dual nature, with the nitrogen atom having a lone pair of electrons, making it nucleophilic, while the carbon atom is electrophilic. nih.gov Coordination to a metal center is expected to enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

Electrophilic Activation: More commonly, the coordination of the imine nitrogen to a metal center withdraws electron density, rendering the imine carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.govresearchgate.net This activation is a key principle in many catalytic reactions involving imines. For a coordinated 1-(methylphosphanyl)-1-phenylmethanimine ligand, this enhanced electrophilicity could facilitate additions of various nucleophiles to the C=N bond. The general mechanism for such a nucleophilic addition is depicted below:

Table 1: Proposed Nucleophilic Addition to Coordinated this compound

StepDescription
1 A nucleophile (Nu⁻) approaches the electrophilic imine carbon of the coordinated ligand.
2 The nucleophile forms a new C-Nu bond, leading to a single bond between the original imine carbon and nitrogen.
3 A negative charge develops on the nitrogen atom, which is stabilized by the metal center.
4 Subsequent protonation or reaction with an electrophile can neutralize the charge on the nitrogen, leading to a functionalized ligand.

This electrophilic activation pathway is crucial for reactions such as hydrocyanation, hydrosilylation, and the addition of organometallic reagents across the C=N double bond.

Protonation and deprotonation events at the coordinated ligand can significantly alter the reactivity of the complex. Protonation of the imine nitrogen would generate a highly reactive iminium cation, further increasing the electrophilicity of the imine carbon. nih.gov However, in a coordinated system where the nitrogen lone pair is involved in bonding to the metal, direct protonation of the nitrogen might be less favorable.

Alternatively, deprotonation of a suitable C-H bond adjacent to the imine or phenyl group could occur, particularly if the metal center is in a high oxidation state and can stabilize the resulting negative charge. Such a deprotonation could lead to the formation of a metallacycle, a common reactivity pattern for P,N-ligands. acs.orgnih.gov

Protonation or deprotonation at the phosphanyl group is also a plausible scenario. The phosphorus atom in the coordinated phosphine (B1218219) can still possess a lone pair with some nucleophilic character, which could be protonated by strong acids. Conversely, deprotonation of the methyl group on the phosphorus is less likely but could be envisioned with very strong bases.

Transformations Involving the Phosphanyl Center in Coordinated Species

The phosphanyl group in this compound is a key reactive site. Upon coordination to a metal, the phosphorus atom acts as a soft Lewis base. The reactivity of the coordinated phosphanyl center can be diverse, ranging from oxidation and ligand substitution to involvement in catalytic cycles.

One of the significant transformations is the oxidation of the phosphorus(III) center to phosphorus(V). nih.gov This can occur with various oxidizing agents and would significantly alter the electronic and steric properties of the ligand and, consequently, the coordination complex.

Furthermore, the P-C bonds of the phosphanyl group can be subject to cleavage or rearrangement under certain reaction conditions. For instance, intramolecular C-H activation involving the methyl or phenyl group on the phosphorus or the phenyl group of the methanimine (B1209239) has been observed in related P,N-ligand complexes, leading to the formation of cyclometalated products. acs.orgnih.gov This type of reaction is of great interest for the development of catalysts for C-H functionalization.

Table 2: Potential Transformations at the Phosphanyl Center

TransformationDescriptionPotential Outcome
Oxidation Reaction with an oxidizing agent (e.g., H₂O₂, O₂) to form a phosphine oxide ligand.Alteration of ligand donor properties and complex stability.
P-C Bond Cleavage Scission of the P-CH₃ or P-Ph bond, often promoted by the metal center.Formation of new organometallic species.
Cyclometalation Intramolecular C-H activation of a P-bound group to form a metallacycle.Generation of highly stable complexes with potential catalytic applications. acs.orgnih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound complexes is crucial for optimizing their reactivity and designing new catalytic applications. A combination of kinetic and spectroscopic techniques is typically employed for this purpose. nih.gov

Kinetic Studies: Reaction progress kinetic analysis can provide valuable insights into the reaction order, rate constants, and the nature of the rate-determining step. nih.govnih.gov By systematically varying the concentrations of reactants, catalyst, and any additives, a rate law can be determined. For instance, in a nucleophilic addition to the imine, kinetic studies could help to distinguish between a mechanism where the nucleophile directly attacks the coordinated imine and a mechanism involving a pre-equilibrium step.

Spectroscopic Studies: Spectroscopic techniques are indispensable for identifying and characterizing intermediates in a reaction pathway.

NMR Spectroscopy: ³¹P NMR is particularly powerful for probing changes at the phosphorus center. rsc.org The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state. ¹H and ¹³C NMR can provide detailed information about the organic framework of the ligand. In-situ NMR studies, where the reaction is monitored directly in the NMR tube, can allow for the direct observation of intermediates. nih.gov

Infrared (IR) and Raman Spectroscopy: The stretching frequency of the C=N bond in the IR or Raman spectrum can provide evidence for its activation upon coordination. A shift to lower frequency is typically observed as the C=N bond weakens.

UV-Visible Spectroscopy: Changes in the electronic spectrum of the complex during a reaction can be monitored to follow the kinetics of the process. nih.gov The appearance of new absorption bands can signal the formation of intermediates or products.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the reaction mixture.

By combining these techniques, a detailed picture of the reaction mechanism can be constructed, including the identification of key intermediates and the determination of the energetic profile of the reaction.

Table 3: Spectroscopic Probes for Mechanistic Studies

TechniqueInformation Gained
³¹P NMR Coordination of the phosphanyl group, changes in the phosphorus environment, identification of P-containing intermediates. rsc.org
¹H, ¹³C NMR Structural changes in the organic ligand framework, identification of products and intermediates.
IR/Raman Changes in the C=N bond strength upon coordination and during reaction.
UV-Vis Monitoring reaction kinetics and observing changes in the electronic structure of the complex. nih.gov
Mass Spectrometry Detection and characterization of charged intermediates.

Computational and Theoretical Studies on 1 Methylphosphanyl 1 Phenylmethanimine and Its Complexes

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure of molecules like 1-(Methylphosphanyl)-1-phenylmethanimine. These studies typically involve the use of functionals such as B3LYP to optimize the molecular geometry and predict various electronic properties. researchgate.netmdpi.com The electronic properties of related Schiff base compounds have been successfully elucidated using DFT, providing a framework for understanding the electronic landscape of this compound. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in analogous organoselenium compounds, the HOMO-LUMO gap has been used to understand charge transfer within the molecule and predict stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. It visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents. researchgate.net Natural Bond Orbital (NBO) analysis can further provide insights into charge distribution and intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation and stability. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Indicates chemical reactivity and stability.

Prediction of Reaction Pathways and Transition States in Catalysis

Computational methods, particularly DFT, are instrumental in mapping out potential reaction pathways and identifying the associated transition states when this compound acts as a ligand in catalytic cycles. By calculating the potential energy surface, researchers can determine the most energetically favorable route for a chemical transformation. nih.gov

The investigation of tautomerization mechanisms in similar heterocyclic compounds has demonstrated the utility of DFT in estimating the thermo-kinetic features of different conversion processes. nih.gov This involves locating the transition state structures and calculating the activation energy barriers. Such calculations can predict the feasibility of a reaction under specific conditions. The Transition State Theory (TST), often accompanied by corrections for quantum mechanical tunneling, can be used to estimate reaction rates. nih.gov These theoretical predictions are invaluable for designing and optimizing catalytic processes.

Analysis of Ligand-Metal Interactions and their Influence on Reactivity

When this compound coordinates to a metal center, the nature of the ligand-metal bond is paramount to the resulting complex's stability and reactivity. Computational techniques such as Energy Decomposition Analysis (EDA) can be employed to dissect the interaction energy into distinct components: electrostatic interaction, Pauli repulsion, and orbital interaction. researchgate.netcardiff.ac.uk This analysis provides a quantitative understanding of the bonding, revealing the relative contributions of ionic and covalent character.

The geometry of the metal complex, including bond lengths and angles, is a direct consequence of these interactions. nih.gov For example, studies on other metal complexes have shown how the bite angle of a ligand can influence the coordination geometry and, consequently, the reactivity of the metal center. nih.gov Furthermore, the electronic properties of the ligand, such as its ability to donate or accept electron density, can significantly modulate the catalytic activity of the metal. NBO analysis can be used to quantify the charge transfer between the ligand and the metal.

Modeling of Stereoselectivity and Enantiocontrol Mechanisms

In asymmetric catalysis, where the formation of a specific stereoisomer is desired, computational modeling plays a crucial role in understanding and predicting stereoselectivity. For chiral complexes of this compound, DFT calculations can be used to model the transition states leading to different stereoisomers. By comparing the energies of these diastereomeric transition states, the enantiomeric excess of a reaction can be predicted.

The steric and electronic properties of the ligand are key to achieving high enantiocontrol. The conformation of the ligand and its interaction with the substrate in the transition state determine the stereochemical outcome. Molecular dynamics simulations can provide insights into the conformational flexibility of the ligand-metal complex and how it influences the approach of the substrate. These computational models are essential for the rational design of new chiral ligands and catalysts with improved stereoselectivity.

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